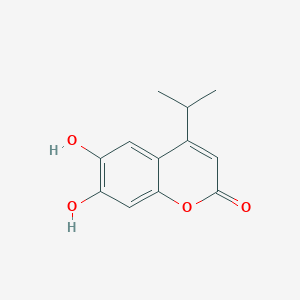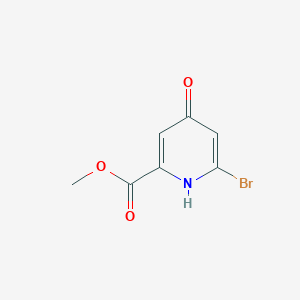
Methyl 6-bromo-4-hydroxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-4-hydroxypicolinate is a chemical compound with the molecular formula C7H6BrNO3 It is a derivative of picolinic acid, featuring a bromine atom at the 6th position and a hydroxyl group at the 4th position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-4-hydroxypicolinate typically involves the bromination of methyl 4-hydroxypicolinate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-bromo-4-hydroxypicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 6-bromo-4-pyridinecarboxylate.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substitution reactions yield various substituted picolinates.
- Oxidation reactions produce carbonyl derivatives.
- Reduction reactions result in dehalogenated or dehydroxylated products.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-4-hydroxypicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 6-bromo-4-hydroxypicolinate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The bromine atom and hydroxyl group play crucial roles in the binding affinity and specificity of the compound. The molecular targets and pathways involved would vary based on the biological system being studied.
Similar Compounds:
Methyl 4-hydroxypicolinate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 6-chloro-4-hydroxypicolinate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Methyl 6-bromo-4-methoxypicolinate:
Uniqueness: this compound is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C7H6BrNO3 |
|---|---|
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
methyl 6-bromo-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(10)3-6(8)9-5/h2-3H,1H3,(H,9,10) |
InChI-Schlüssel |
PAYGUTHFYXIUIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=O)C=C(N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


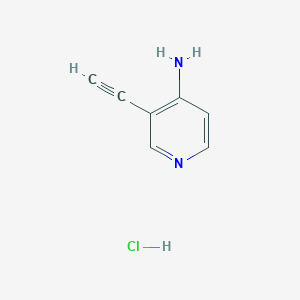

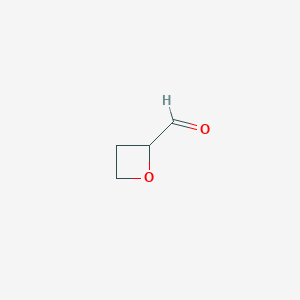

![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13671469.png)
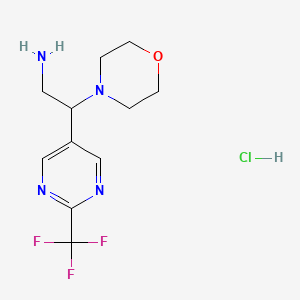
![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
